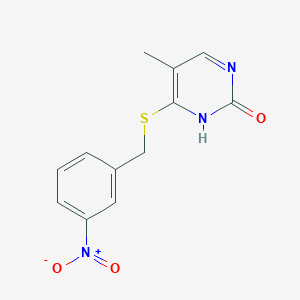

5-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one

Description

Properties

IUPAC Name |

5-methyl-6-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c1-8-6-13-12(16)14-11(8)19-7-9-3-2-4-10(5-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBRODLWJPOXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)SCC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321321 | |

| Record name | 5-methyl-6-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680163 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

898421-79-9 | |

| Record name | 5-methyl-6-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Base Selection

DMF with KCO provides optimal nucleophilicity and solubility, whereas solvent-free methods favor greener chemistry.

Temperature Effects

Elevated temperatures (60°C) reduce reaction time to 1 hour but risk nitro group decomposition. Room temperature (25°C) is preferred for stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity | Scalability |

|---|---|---|---|

| DMF/KCO | 94 | High | Industrial |

| Grinding/KOH | 70 | Moderate | Lab-scale |

| THF/EtN | 55 | High | Limited |

The DMF-mediated method is superior for high-yield synthesis, while solvent-free approaches align with sustainable chemistry principles.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides and sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 4-position where the thioether linkage is present.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used for reduction.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among pyrimidin-2(1H)-one derivatives include substituents at positions 4 and 5, which significantly alter physicochemical and biological properties.

Pharmacological Activity Trends

- Antibacterial Activity: Triazole-substituted pyrimidinones () exhibit superior activity against Gram-negative bacteria compared to thiadiazole derivatives, emphasizing the role of substituent polarity . The nitro group in the target compound may similarly enhance interactions with bacterial enzymes.

- Antiproliferative Activity: Compound 31a’s dimethylaminoethylthio group facilitates kinase inhibition, suggesting that electron-donating groups at position 4 improve therapeutic efficacy . The nitro group’s electron-withdrawing nature in the target compound may redirect mechanistic pathways, warranting further study.

Physicochemical Properties

- Solubility : Lipophilic substituents (e.g., dodecyl in GC12/GC18) improve membrane permeability but reduce aqueous solubility . The nitrobenzylthio group in the target compound may balance lipophilicity and polarity.

- Stability : Oxadiazole-containing derivatives () show stability under acidic conditions due to aromaticity, whereas DHPM precursors require controlled oxidation to prevent decomposition .

Q & A

Basic: What are the key synthetic pathways for 5-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrimidinone core via cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl in DMF) .

- Step 2 : Introduction of the 3-nitrobenzylthio group via nucleophilic substitution or thiol-alkylation reactions. For example, reacting the pyrimidinone intermediate with 3-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

- Optimization : Yield improvements (>70%) are achieved by controlling solvent polarity (DMF > DMSO), reaction time (12–24 hours), and stoichiometric excess of the nitrobenzyl halide (1.2–1.5 equiv) .

Basic: How is the structural integrity of this compound validated post-synthesis?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Key peaks include the pyrimidinone C=O resonance at ~165–170 ppm and aromatic protons from the 3-nitrobenzyl group at δ 7.5–8.5 ppm. Coupling constants (e.g., J = 8.2 Hz for adjacent aromatic protons) confirm substitution patterns .

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹), S–C (~650 cm⁻¹), and NO₂ (~1520/1350 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ with <2 ppm error .

Basic: What biological assays are used to evaluate its activity, and what targets are prioritized?

- Enzyme Inhibition Assays : Tested against kinases (e.g., EGFR) or proteases using fluorometric or colorimetric substrates (IC₅₀ values reported in µM ranges) .

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to controls like ciprofloxacin .

- Molecular Docking : Prioritizes targets like ATP-binding pockets or allosteric sites in enzymes, leveraging the nitro group’s electron-withdrawing properties for binding affinity .

Advanced: How do conflicting bioactivity data across studies arise, and how should they be resolved?

- Source of Contradictions :

- Substituent Effects : Nitro vs. chloro/fluoro substitutions on the benzyl group alter steric and electronic profiles, leading to divergent IC₅₀ values (e.g., nitro enhances kinase inhibition but reduces solubility) .

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or buffer pH (7.4 vs. 6.5) affect protonation states and activity .

- Resolution Strategies :

- Normalize data using internal controls (e.g., staurosporine for kinase assays).

- Perform meta-analysis with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Advanced: What strategies optimize the synthesis of derivatives with enhanced pharmacological properties?

- Thioether Modifications : Replace 3-nitrobenzyl with 4-trifluoromethylbenzyl via Pd-catalyzed cross-coupling to improve metabolic stability .

- Pyrimidinone Core Functionalization : Introduce methyl or ethoxy groups at C5/C6 positions to modulate lipophilicity (logP values calculated via HPLC) .

- Click Chemistry : Azide-alkyne cycloaddition to append triazole moieties for solubility enhancement .

Advanced: How is structure-activity relationship (SAR) analyzed for this compound class?

- Systematic Substitution : Compare analogs with varying substituents (e.g., 3-nitro vs. 4-methoxybenzyl) using pairwise activity metrics (e.g., ΔIC₅₀) .

- Computational Tools :

- QSAR Models : Train with descriptors like molar refractivity, H-bond acceptors, and topological polar surface area (TPSA) .

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) with targets like thymidylate synthase .

Advanced: What degradation pathways occur under physiological conditions, and how are they characterized?

- Hydrolytic Degradation : The thioether linkage is susceptible to oxidation (e.g., by cytochrome P450 enzymes) to sulfoxide/sulfone derivatives, detected via LC-MS/MS .

- Photodegradation : Nitro groups promote UV-induced radical formation, monitored by HPLC-DAD with photostability chambers (ICH Q1B guidelines) .

- Mitigation : Co-administration with antioxidants (e.g., ascorbic acid) or formulation in lipid nanoparticles .

Advanced: What in vivo models are appropriate for pharmacokinetic profiling?

- Rodent Studies : Administer 10 mg/kg (IV/oral) to measure Cₘₐₓ, t₁/₂, and AUC₀–₂₄h. Plasma samples analyzed via UPLC-QTOF .

- Tissue Distribution : Radiolabeled analogs (¹⁴C) quantify accumulation in liver/kidney using autoradiography .

- Metabolite ID : High-resolution MSⁿ identifies glucuronide/sulfate conjugates in bile .

Advanced: How do solvent and pH affect stability during long-term storage?

- Stability Profiles :

- Aqueous Solutions (pH 7.4) : Hydrolysis t₁/₂ = 14 days at 25°C; degradation accelerates at pH <5 .

- Solid State : Amorphous forms (vs. crystalline) show faster decomposition; store under N₂ at −20°C .

- Analytical Methods : Forced degradation studies with HPLC-PDA track impurity formation (ICH Q3A/B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.